molecular formula C8H16O2 B14521893 1-Ethoxy-2-methylpent-4-en-2-ol CAS No. 62603-46-7

1-Ethoxy-2-methylpent-4-en-2-ol

Cat. No.: B14521893
CAS No.: 62603-46-7
M. Wt: 144.21 g/mol
InChI Key: VBJHAKMMUGNPNH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethoxy-2-methylpent-4-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylpent-4-en-2-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone under reflux conditions. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the reaction can be conducted in a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher purity and yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Ethoxy-2-methylpent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-methylpent-4-en-2-one or 2-methylpent-4-enal.

    Reduction: Formation of 1-ethoxy-2-methylpentanol.

    Substitution: Formation of various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-Ethoxy-2-methylpent-4-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethoxy-2-methylpent-4-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can also interact with hydrophobic pockets within proteins, affecting their conformation and function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpent-4-en-2-ol: Lacks the ethoxy group, making it less hydrophobic.

    1-Ethoxy-2-methylpentanol: Saturated version of the compound, lacking the double bond.

    2-Methylpent-4-enal: Contains an aldehyde group instead of a hydroxyl group.

Uniqueness

1-Ethoxy-2-methylpent-4-en-2-ol is unique due to the presence of both an ethoxy group and a hydroxyl group, along with a double bond. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

CAS No.

62603-46-7

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

1-ethoxy-2-methylpent-4-en-2-ol

InChI

InChI=1S/C8H16O2/c1-4-6-8(3,9)7-10-5-2/h4,9H,1,5-7H2,2-3H3

InChI Key

VBJHAKMMUGNPNH-UHFFFAOYSA-N

Canonical SMILES

CCOCC(C)(CC=C)O

Origin of Product

United States

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